(3-Bromophenyl)acetic acid hydrazide
Overview
Description
“(3-Bromophenyl)acetic acid hydrazide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .
Synthesis Analysis
The synthesis of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, often involves the condensation of corresponding esters with hydrazine hydrate . The structure of the synthesized compounds can be confirmed by the use of FTIR, H1NMR, Mass-spectroscopy, and element analysis .Molecular Structure Analysis
The molecular formula of “(3-Bromophenyl)acetic acid hydrazide” is C8H9BrN2O . More detailed structural information can be obtained through spectroscopic methods .Chemical Reactions Analysis
The preparation of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, involves preforming activated esters and/or amides followed by reaction with hydrazine .Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, including hydrazides like (3-bromophenyl)acetic acid hydrazide, have garnered attention in medicinal research due to their potential anticancer properties. These compounds are explored for their ability to undergo various chemical reactions, offering multiple sites for functionalization and thus a wide range of biological activities. Their role as traditional and synthetic antitumor agents has been underutilized despite a rich medicinal tradition. Recent decades have seen a surge in research towards understanding the antitumor efficacy of cinnamoyl derivatives, including hydrazides, highlighting their significance in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Antimicrobial Activity
Hydrazide-hydrazone derivatives exhibit a broad spectrum of biological activities, including significant antimicrobial properties. Their utility spans antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal activities. The versatility of hydrazide-hydrazones makes them a focal point in the development of new antimicrobial agents, with literature from the past several years providing a wealth of information on their efficacy and potential as therapeutic agents (Popiołek, 2016).
Psychotropic Activity
Research into phosphorylacetohydrazides, a class of compounds including (3-bromophenyl)acetic acid hydrazide, has identified potential drugs with psychotropic activity. The development of new drugs from phosphorylated carboxylic acids derivatives showcases their capability to improve memory, learning, exhibit neuroprotective properties, and correct behavioral disorders. This underscores the potential of (3-bromophenyl)acetic acid hydrazide derivatives in addressing various neurological conditions, offering a promising avenue for the development of new therapeutic agents (Semina, Baychurina, 2016).
Corrosion Inhibition
The study of organic inhibitors for metallic corrosion in acidic media has highlighted the role of hydrazides and related compounds in preventing corrosion. These inhibitors, which often contain heteroatoms such as nitrogen from the hydrazide group, show potential in protecting metals and alloys from corrosive acidic solutions. This application is particularly relevant in industrial cleaning and maintenance, where the prevention of metallic dissolution is critical (Goyal et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGCMFGKXFIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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